molecular formula C12H14N2S B14567584 (2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine CAS No. 61676-90-2

(2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine

Cat. No.: B14567584
CAS No.: 61676-90-2
M. Wt: 218.32 g/mol
InChI Key: GVMVANREWFARJC-UHFFFAOYSA-N
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Description

(2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine: is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,6-dimethylaniline with 3-methyl-2-thiazoline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thiazole ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: (2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for the treatment of various diseases.

Industry: Industrially, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it valuable for the production of high-performance materials and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    (2Z)-N-(2,6-Dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine: can be compared with other thiazole derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the phenyl and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

61676-90-2

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine

InChI

InChI=1S/C12H14N2S/c1-9-5-4-6-10(2)11(9)13-12-14(3)7-8-15-12/h4-8H,1-3H3

InChI Key

GVMVANREWFARJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C=CS2)C

Origin of Product

United States

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